molecular formula C22H19N3O4S B11139225 (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11139225
M. Wt: 421.5 g/mol
InChI Key: NNLBCYZBPGRQJN-RILVCTJFSA-N
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Description

The compound (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy groups and conjugated double bonds suggests it may have interesting electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzylidene and Ethenyl Groups: The benzylidene group can be introduced via a condensation reaction with 2,4-dimethoxybenzaldehyde. The ethenyl group can be added through a Wittig reaction or Heck coupling with 4-methoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

    Process Optimization: Streamlining purification steps and maximizing overall yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds or the thiazolo-triazole ring, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinones, aldehydes, or carboxylic acids.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Materials Science: Its electronic properties might make it useful in organic electronics or as a component in photovoltaic cells.

Biology

    Antimicrobial Activity: The compound may exhibit antibacterial or antifungal properties, making it a candidate for drug development.

    Enzyme Inhibition: It could act as an inhibitor for specific enzymes, useful in biochemical research.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: The compound’s conjugated system might be useful in the synthesis of dyes or pigments.

    Polymer Additives: It could be used to modify the properties of polymers, enhancing their stability or functionality.

Mechanism of Action

The mechanism by which (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups and aromatic rings can facilitate binding to hydrophobic pockets in proteins.

    Electronic Properties: The conjugated system allows for electron delocalization, which can be exploited in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2,4-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Lacks the ethenyl group, potentially altering its electronic and biological properties.

    (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-hydroxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: The hydroxy group can introduce different reactivity and binding properties.

Uniqueness

The unique combination of methoxy groups, benzylidene, and ethenyl substituents in (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one provides distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H19N3O4S/c1-27-16-8-4-14(5-9-16)6-11-20-23-22-25(24-20)21(26)19(30-22)12-15-7-10-17(28-2)13-18(15)29-3/h4-13H,1-3H3/b11-6+,19-12-

InChI Key

NNLBCYZBPGRQJN-RILVCTJFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)OC)OC)SC3=N2

Origin of Product

United States

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